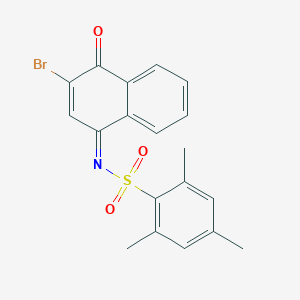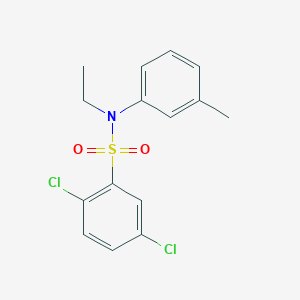
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a compound that has been extensively studied for its potential therapeutic applications. BON belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Tubulin is a protein that plays a crucial role in cell division, and its polymerization is necessary for the formation of microtubules, which are essential for the proper functioning of the cytoskeleton. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide binds to the colchicine-binding site of tubulin, which prevents tubulin from polymerizing and disrupts microtubule dynamics. This leads to cell cycle arrest and eventually apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth and proliferation. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also inhibits the production of inflammatory cytokines, which reduces inflammation and may have therapeutic implications in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It has a high potency and selectivity for cancer cells, which makes it an attractive candidate for cancer therapy. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have low toxicity in normal cells, which is an important consideration for the development of anticancer agents. However, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also has a short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One direction is to develop more potent and selective analogs of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide that can overcome its limitations. Another direction is to investigate the combination of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide with other anticancer agents to enhance its efficacy. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have potential as an anti-inflammatory agent, and further research is needed to explore its therapeutic applications in inflammatory diseases. Overall, the research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has provided valuable insights into its potential as a therapeutic agent, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the condensation reaction between 3-bromo-4-hydroxy-1-naphthaldehyde and 2,4,6-trimethylbenzenesulfonamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization. The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been optimized to achieve high yields and purity, and the compound has been characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is in the treatment of cancer. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells.
In addition to its anticancer activity, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been studied for its potential as an anti-inflammatory agent. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C19H16BrNO3S |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-12(2)19(13(3)9-11)25(23,24)21-17-10-16(20)18(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChI-Schlüssel |
LOYOBXXMALEPAS-FXBPSFAMSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)